REACTION_SMILES
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[Al+3:24].[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[n:8]([CH:17]1[O:18][CH2:19][CH2:20][CH2:21][CH2:22]1)[n:9][c:10]2[C:11](=[O:12])[N:13]([O:14][CH3:15])[CH3:16].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[H-:23].[H-:26].[H-:27].[H-:28].[Li+:25]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[n:8]([CH:17]1[O:18][CH2:19][CH2:20][CH2:21][CH2:22]1)[n:9][c:10]2[CH:11]=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1nn(C2CCCCO2)c2ncc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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O=Cc1nn(C2CCCCO2)c2ncc(Br)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |